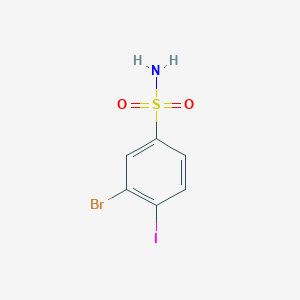

3-Bromo-4-iodobenzene-1-sulfonamide

Description

Overview of Benzenesulfonamide (B165840) Scaffolds in Synthetic Methodology

The benzenesulfonamide group is a prominent pharmacophore, a molecular feature responsible for a drug's biological activity, found in a wide array of therapeutic agents. benthamdirect.com Beyond its medicinal importance, this functional group serves as a versatile anchor and directing group in synthetic chemistry. benthamdirect.comnih.govmdpi.com The sulfonamide moiety is a robust, electron-withdrawing group that can influence the reactivity of the aromatic ring to which it is attached. nih.gov Its presence is crucial in the design of new cytotoxic agents and inhibitors for enzymes like metallo-β-lactamase. nih.govnih.gov The synthesis of novel benzenesulfonamide derivatives is a significant area of research, with methods being developed to create compounds with potential applications in treating multidrug-resistant infections. mdpi.com

Significance of Multifunctional Halogenated Arenes in Chemical Synthesis

Arenes, or aromatic rings, that are substituted with multiple halogen atoms are powerful and versatile building blocks in organic synthesis. nih.govnih.gov Their significance lies in the ability of the different halogen atoms (e.g., iodine, bromine, chlorine) to undergo reactions with distinct selectivity. nih.gov This differential reactivity is most prominently exploited in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. bohrium.comnih.gov

Generally, in palladium-catalyzed reactions, the reactivity of carbon-halogen bonds follows the trend C-I > C-Br > C-Cl. nih.gov Chemists leverage this hierarchy to perform sequential or site-selective reactions, introducing different molecular fragments at specific positions on the aromatic ring in a controlled manner. nih.govnih.gov This strategic approach allows for the efficient and rapid construction of complex molecules that are valuable in materials science, agrochemicals, and medicinal chemistry. nih.govbohrium.com

Strategic Importance of 3-Bromo-4-iodobenzene-1-sulfonamide as a Research Substrate

This compound stands out as a research substrate of considerable strategic importance precisely because it combines the features of a benzenesulfonamide with the differential reactivity of a polyhalogenated arene. This molecule contains three key functional points: a sulfonamide group, a bromine atom, and an iodine atom, all attached to a central benzene (B151609) ring.

The distinct reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are the cornerstone of its utility. The C-I bond is significantly more reactive and susceptible to oxidative addition by palladium catalysts than the C-Br bond. nih.govwikipedia.org This allows chemists to selectively perform a cross-coupling reaction, such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination, at the 4-position (originally bearing the iodine) while leaving the bromine at the 3-position untouched. nih.govwikipedia.org The resulting product, a 3-bromo-4-substituted-benzenesulfonamide, can then undergo a second, different cross-coupling reaction at the bromine-bearing position, often under slightly more forcing conditions. This sequential functionalization provides a powerful and convergent route to highly substituted, trifunctional benzenoid structures that would be difficult to access through other means.

Scope and Objectives of Academic Investigations on this compound

Academic research centered on this compound and structurally similar bromo-iodo-arenes primarily focuses on exploring and expanding the boundaries of selective synthesis. The main objectives include:

Developing Novel Synthetic Methodologies: Researchers use this substrate to develop new and more efficient catalytic systems for selective cross-coupling reactions. This includes optimizing reaction conditions, exploring new ligands for the metal catalyst, and expanding the scope of compatible reaction partners. nih.gov

Synthesis of Complex Molecules: The compound serves as a key starting material for the total synthesis of complex natural products and other target molecules of pharmaceutical or material interest. bohrium.com The ability to introduce three different substituents in a defined order is a significant advantage in multistep synthesis.

Creation of Molecular Libraries: The sequential reactivity of this compound makes it an ideal scaffold for creating libraries of related compounds for drug discovery and materials science screening. By varying the groups introduced in the two successive coupling reactions, a diverse range of molecules can be rapidly generated from a single starting material. nih.gov

Physicochemical Properties of this compound

Below is a table summarizing the key identifiers and properties of the title compound.

| Property | Value |

| CAS Number | 1865011-48-8 bldpharm.com |

| Molecular Formula | C₆H₅BrINO₂S |

| Molecular Weight | 393.98 g/mol |

| Synonyms | 3-Bromo-4-iodo-benzenesulfonamide |

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrINO2S |

|---|---|

Molecular Weight |

361.99 g/mol |

IUPAC Name |

3-bromo-4-iodobenzenesulfonamide |

InChI |

InChI=1S/C6H5BrINO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) |

InChI Key |

YGXUYJDUJUDPQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Iodobenzene 1 Sulfonamide

Retrosynthetic Analysis and Precursor Design

A retrosynthetic analysis of the target molecule, 3-bromo-4-iodobenzene-1-sulfonamide, suggests three primary bond disconnections to identify potential starting materials. These disconnections focus on the carbon-sulfur, carbon-bromine, and carbon-iodine bonds.

C-S Bond Disconnection: This approach involves the late-stage introduction of the sulfonamide group. The immediate precursor would be 1-bromo-4-iodobenzene (B50087). This commercially available dihalobenzene can be subjected to sulfonylation to yield the target compound. wikipedia.orgnih.govsigmaaldrich.com

C-Br Bond Disconnection: This strategy focuses on brominating a pre-existing iodinated sulfonamide. The logical precursor is 4-iodobenzene-1-sulfonamide. nih.gov The challenge lies in achieving regioselective bromination at the C-3 position.

C-I Bond Disconnection: Conversely, this pathway involves the iodination of a brominated sulfonamide. The starting material for this route is 3-bromobenzene-1-sulfonamide. nih.gov Here, the key step is the regioselective introduction of iodine at the C-4 position.

The following table outlines the key precursors identified through this analysis.

| Precursor Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 | Sulfonylation |

| 4-Iodobenzene-1-sulfonamide | C₆H₆INO₂S | 283.09 | Regioselective Bromination |

| 3-Bromobenzene-1-sulfonamide | C₆H₆BrNO₂S | 236.09 | Regioselective Iodination |

Classical and Modern Synthetic Routes

The synthesis of this compound is accomplished through electrophilic aromatic substitution reactions. The order of these reactions and the choice of reagents are critical for controlling the final arrangement of the substituents on the aromatic ring.

Starting with 4-iodobenzene-1-sulfonamide, the goal is to introduce a bromine atom at the C-3 position. This is an electrophilic aromatic substitution reaction where the regiochemical outcome is dictated by the existing substituents.

Directing Effects: The sulfonamide group (-SO₂NH₂) is a deactivating, meta-directing group. The iodine atom is also deactivating but is ortho-, para-directing. In 4-iodobenzene-1-sulfonamide, the positions ortho to the iodine (C-3 and C-5) are also meta to the sulfonamide group. Therefore, the directing effects of both groups reinforce each other, favoring substitution at the C-3 (and C-5) position.

Reaction Conditions: Classical bromination involves treating the substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org Modern methods might employ alternative brominating agents, such as N-Bromosuccinimide (NBS), which can sometimes offer improved regioselectivity. researchgate.net For instance, the reaction of N,N′-dibromo-N,N′-1,2-ethylene bis(4-methyl benzene (B151609) sulfonamide) with activated aromatic compounds has been shown to produce para-bromo isomers with high selectivity. researchgate.net

Table of Bromination Reagents and Conditions

| Reagent(s) | Catalyst | Typical Conditions | Outcome |

|---|---|---|---|

| Br₂ | FeBr₃ or Fe | Room temperature, inert solvent | Electrophilic aromatic bromination |

This route begins with 3-bromobenzene-1-sulfonamide and aims to introduce an iodine atom at the C-4 position.

Directing Effects: In this precursor, the sulfonamide group at C-1 directs incoming electrophiles to the meta position (C-5), while the bromine at C-3 directs to its ortho (C-2, C-4) and para (C-6) positions. The desired C-4 position is ortho to the bromine atom. The challenge is the competition from other activated positions.

Reaction Conditions: Iodination is generally less reactive than bromination and often requires an oxidizing agent to generate a more potent electrophilic iodine species (I⁺). libretexts.org Common reagents include iodine in the presence of nitric acid or other oxidants. Modern synthetic protocols have utilized silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver tetrafluoroborate (B81430) (AgBF₄), in conjunction with iodine to enhance regioselectivity in the iodination of substituted aromatics. nih.gov These methods can be particularly effective in directing iodination to a specific position, even in complex substrates. nih.gov

A theoretical approach could involve the sequential, direct halogenation of benzenesulfonamide (B165840). The sulfonamide group is a meta-director. youtube.com

First Halogenation (Bromination): The bromination of benzenesulfonamide would be expected to yield 3-bromobenzene-1-sulfonamide as the major product.

Second Halogenation (Iodination): The subsequent iodination of 3-bromobenzene-1-sulfonamide would then follow the pathway described in section 2.2.2.

A one-pot di-halogenation is unlikely to be selective due to the complex directing effects and the different reactivities of bromine and iodine.

Introduction of the Sulfonamide Moiety

An alternative and often highly effective strategy is to construct the desired substitution pattern on the benzene ring first, followed by the introduction of the sulfonamide group.

This synthetic route utilizes 1-bromo-4-iodobenzene as the starting material. wikipedia.orgnih.gov The introduction of the sulfonamide group is typically achieved in two steps:

Chlorosulfonylation: The aromatic ring is treated with chlorosulfonic acid (ClSO₃H). This is an electrophilic aromatic substitution where sulfur trioxide (SO₃), often considered the active electrophile, attacks the ring. libretexts.orgyoutube.com The reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the ring. In 1-bromo-4-iodobenzene, both halogens are ortho-, para-directors. The position ortho to the bromine (C-2) and ortho to the iodine (C-3) are potential sites for substitution. Steric hindrance and the relative activating/deactivating effects of the halogens will influence the regioselectivity.

Amination: The resulting 3-bromo-4-iodobenzene-1-sulfonyl chloride is then reacted with an amine source, typically aqueous or gaseous ammonia (B1221849) (NH₃), to displace the chloride and form the final sulfonamide (-SO₂NH₂). More complex sulfonamides can be prepared by using primary or secondary amines in this step. nih.gov

This two-step process is a versatile and widely used method for the preparation of aromatic sulfonamides.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 3 Bromo 4 Iodobenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental NMR data for 3-Bromo-4-iodobenzene-1-sulfonamide could be located in the searched scientific databases and literature.

Proton (¹H) NMR Spectroscopic Analysis

A detailed analysis of the proton NMR spectrum, including chemical shifts, coupling constants, and signal multiplicities for the aromatic protons, is not possible without experimental data.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Specific chemical shifts for the carbon atoms of the benzene (B151609) ring and any associated functional groups cannot be reported without experimentally obtained ¹³C NMR data.

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

An analysis of 2D NMR spectra, which would provide definitive evidence for the connectivity of atoms within the molecule, is contingent on the availability of these experimental datasets.

Mass Spectrometry (MS) for Molecular Formula Confirmation

No high-resolution mass spectrometry data or detailed fragmentation analysis for this compound has been found in the public domain.

High-Resolution Mass Spectrometry (HRMS)

The precise molecular weight and elemental composition, which are determined through HRMS, are not available.

Fragmentation Pattern Analysis

A discussion of the characteristic fragmentation patterns of this compound under mass spectrometric conditions cannot be conducted without the relevant experimental spectra.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. By measuring the interaction of infrared radiation or inelastically scattered light with the sample, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation at various frequencies, corresponding to the vibrational modes of the molecule's bonds. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands confirming the presence of the sulfonamide group (-SO₂NH₂) and the substituted benzene ring.

Key expected vibrational modes would include the asymmetric and symmetric stretching of the S=O bonds, N-H stretching of the amide group, and various stretching and bending vibrations associated with the aromatic C-H and C-C bonds. The C-Br and C-I stretching vibrations would appear in the lower frequency (fingerprint) region of the spectrum.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3250 | N-H Stretching | Sulfonamide (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretching | Benzene Ring |

| 1600 - 1450 | Aromatic C=C Stretching | Benzene Ring |

| 1350 - 1310 | SO₂ Asymmetric Stretching | Sulfonamide (-SO₂) |

| 1170 - 1150 | SO₂ Symmetric Stretching | Sulfonamide (-SO₂) |

| 900 - 850 | S-N Stretching | Sulfonamide (-S-N) |

| 850 - 750 | C-H Out-of-plane Bending | Substituted Benzene |

| 650 - 550 | C-Br Stretching | Bromo-substituent |

| 550 - 485 | C-I Stretching | Iodo-substituent |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and transitions that are weak in FTIR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the sulfonyl group and the vibrations of the carbon skeleton, as well as the carbon-halogen bonds. The symmetry of the substituted ring would influence the intensity and position of the Raman bands.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3050 | Aromatic C-H Stretching | Benzene Ring |

| 1600 - 1550 | Aromatic Ring Stretching | Benzene Ring |

| 1170 - 1150 | SO₂ Symmetric Stretching | Sulfonamide (-SO₂) |

| 1000 | Ring Breathing Mode | Substituted Benzene |

| 650 - 550 | C-Br Stretching | Bromo-substituent |

| 550 - 485 | C-I Stretching | Iodo-substituent |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

To perform this analysis, a suitable single crystal of this compound would need to be grown. By diffracting X-rays through the crystal, a unique pattern is generated that allows for the complete determination of the molecular structure. This would confirm the substitution pattern on the benzene ring and reveal the precise bond lengths and angles of the sulfonamide group and the carbon-halogen bonds. Furthermore, it would elucidate the crystal packing, showing how the molecules arrange themselves in the solid state through interactions like hydrogen bonding (from the -NH₂ group) and halogen bonding.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 15.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1209.6 |

| Z (molecules/cell) | 4 |

| Density (calculated) | 2.5 g/cm³ |

| Key Bond Length (C-S) | ~1.77 Å |

| Key Bond Length (S=O) | ~1.43 Å |

| Key Bond Angle (O-S-O) | ~120° |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystalline phase, purity, and lattice parameters. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a characteristic fingerprint for a specific crystalline solid. For this compound, PXRD would be used to confirm that a synthesized batch consists of a single crystalline phase. The positions and intensities of the peaks could be compared to a pattern calculated from single-crystal data to verify the bulk material's identity and purity.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, sulfur) present in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₆H₅BrINO₂S). A close match between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

Table 4: Elemental Analysis Data for this compound (Molecular Formula: C₆H₅BrINO₂S)

| Element | Theoretical Percentage (%) | Found Percentage (%) (Hypothetical) |

| Carbon (C) | 18.15 | 18.20 |

| Hydrogen (H) | 1.27 | 1.30 |

| Nitrogen (N) | 3.53 | 3.50 |

| Sulfur (S) | 8.08 | 8.12 |

Computational and Theoretical Investigations of 3 Bromo 4 Iodobenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and the three-dimensional arrangement of atoms in a molecule. These computational methods provide insights into the stability, reactivity, and spectroscopic characteristics of a compound.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy conformation. For a molecule like 3-Bromo-4-iodobenzene-1-sulfonamide, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The resulting data would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | --- | --- | --- |

| C-I | --- | --- | --- |

| S-N | --- | --- | --- |

| O=S=O | --- | --- | --- |

| C-S-N | --- | --- | --- |

| C-C-C (ring) | --- | --- | --- |

Note: This table is for illustrative purposes only. The cells are empty as no published data is available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic stability and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger energy gap generally implies higher stability and lower chemical reactivity. For this compound, this analysis would reveal how the electron-withdrawing bromo, iodo, and sulfonamide groups influence the electronic properties of the benzene (B151609) ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | --- |

| LUMO | --- |

| Energy Gap (ΔE) | --- |

Note: This table is for illustrative purposes only. The cells are empty as no published data is available.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimentally obtained spectra, researchers can confirm the molecular structure and assign specific vibrational modes to the corresponding functional groups. For this compound, this would help in identifying the characteristic stretching and bending vibrations of the C-Br, C-I, S=O, N-H, and S-N bonds.

Analysis of Intermolecular Interactions

The way molecules interact with each other in the solid state determines their crystal packing and macroscopic properties. Understanding these non-covalent interactions is vital for materials science and drug design.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the regions of space where a molecule is in contact with its neighbors. For this compound, this analysis would reveal the nature and extent of contacts involving the halogen atoms (bromine and iodine) and the sulfonamide group, providing a detailed picture of the forces holding the crystal together.

Exploration of Halogen Bonding Interactions (Iodine and Bromine)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In this compound, both the iodine and bromine atoms are potential halogen bond donors. The strength of this interaction is influenced by the polarizability of the halogen and the electron-withdrawing nature of its substituent.

Theoretical studies on halobenzenes and other halogenated aromatic compounds consistently show that the strength of halogen bonds increases with the size and polarizability of the halogen atom. mdpi.com Therefore, the iodine atom in this compound is expected to form stronger halogen bonds compared to the bromine atom. The presence of the electron-withdrawing sulfonamide group would further enhance the electrophilic character of both halogen atoms, making them more potent halogen bond donors.

Computational investigations on complexes of bromobenzene (B47551) with various electron donors have revealed halogen bonding energies ranging from -1.52 to -15.53 kcal/mol, demonstrating that these interactions can be comparable in strength to conventional hydrogen bonds. nih.gov For neutral systems, the strength of these interactions was found to decrease in the order H2CS > H2CO > NH3 > H2S > H2O. nih.gov It is anticipated that the iodine atom in our target molecule would exhibit even stronger interactions.

The directionality of halogen bonds is another key feature, with the interaction being strongest along the C-X axis (where X is the halogen). This directionality is crucial in crystal engineering and molecular recognition, and it is expected to play a significant role in the solid-state packing and intermolecular interactions of this compound.

| Halogen Bond Donor | Electron Donor | Interaction Energy (kcal/mol) |

| Bromobenzene | H2CS | -15.53 |

| Bromobenzene | H2CO | -10.25 |

| Bromobenzene | NH3 | -6.87 |

| Bromobenzene | H2S | -5.44 |

| Bromobenzene | H2O | -1.52 |

Table 1: Calculated halogen bonding energies for complexes of bromobenzene with various electron donors at the MP2/aug-cc-pVDZ level of theory. This data for a related compound suggests the potential for significant halogen bonding involving the bromine atom in this compound.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution and delocalization within a molecule. faccts.dewisc.edu For this compound, NBO analysis would provide valuable insights into the electronic effects of the substituents on the aromatic ring and the nature of the intramolecular interactions.

The sulfonamide group is a strong electron-withdrawing group, which would significantly polarize the benzene ring, drawing electron density away from it. The bromine and iodine atoms also act as electron-withdrawing groups through induction, but can also donate electron density through resonance. NBO analysis can quantify these effects by calculating the natural atomic charges and analyzing the donor-acceptor interactions between filled and empty orbitals.

The analysis of the second-order perturbation theory energy in NBO calculations can quantify the strength of these donor-acceptor interactions. It is anticipated that the strongest charge transfer interactions would involve the p-type lone pairs of the oxygen atoms and the σ* orbitals of the C-S and S-N bonds within the sulfonamide group, as well as delocalization from the halogen lone pairs into the π* orbitals of the aromatic ring.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) on Sulfonamide | σ* (C-S) | High |

| LP (N) on Sulfonamide | σ* (C-S) | Moderate |

| LP (I) | π* (Aromatic Ring) | Moderate to Low |

| LP (Br) | π* (Aromatic Ring) | Low |

Table 2: A qualitative prediction of the significant NBO donor-acceptor interactions and their relative strengths (E(2) energy) for this compound, based on principles of electronic effects and findings for analogous sulfonamides.

Theoretical Studies on Reaction Mechanisms Involving this compound

Transition State Analysis of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for its application in synthesis. Transition state theory and computational analysis of transition states provide a framework for predicting the feasibility and outcome of chemical reactions. grantome.com Key transformations for this molecule could include nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and other cross-coupling reactions.

For an SNAr reaction, a nucleophile would attack one of the carbon atoms bearing a halogen, leading to the formation of a Meisenheimer complex as a high-energy intermediate. The stability of this intermediate, and thus the activation energy of the reaction, is highly dependent on the ability of the substituents to stabilize the negative charge. The strongly electron-withdrawing sulfonamide group would significantly stabilize the Meisenheimer complex, thereby facilitating SNAr reactions. Transition state analysis would involve locating the transition state structure connecting the reactants to the Meisenheimer intermediate and calculating its energy.

In the context of palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-I and C-Br bonds is a key question. Generally, the C-I bond is more reactive towards oxidative addition to a low-valent palladium catalyst than the C-Br bond due to its lower bond dissociation energy. Theoretical studies can model the oxidative addition step, which is often the rate-determining step, and calculate the energy barriers for the cleavage of both the C-I and C-Br bonds. This would allow for the prediction of selectivity in sequential cross-coupling reactions.

Energy Profiles of Proposed Synthetic Pathways

The synthesis of this compound itself would likely involve a multi-step process. Theoretical calculations can be employed to map out the energy profiles of proposed synthetic pathways, helping to identify the most energetically favorable route.

A plausible synthetic route could start from a readily available starting material like 4-aminobenzenesulfonamide. The synthesis could involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the iodine atom. Subsequent bromination of the aromatic ring would need to be regioselective to yield the desired 3-bromo-4-iodo isomer. Computational modeling of the bromination step could predict the relative energies of the transition states leading to different isomers, thus providing insight into the expected product distribution.

Alternatively, the synthesis could start from 1-bromo-2-iodobenzene, followed by sulfonation and amidation. The energy profile for the sulfonation step would be of particular interest, as the directing effects of the bromine and iodine substituents would influence the position of the incoming sulfonic acid group.

By calculating the energies of the reactants, intermediates, transition states, and products for each step in a proposed pathway, a comprehensive energy profile can be constructed. This profile would reveal the rate-determining step, identify any high-energy intermediates, and allow for the optimization of reaction conditions to improve yield and selectivity. While specific energy profiles for the synthesis of this compound are not available, the principles of computational reaction pathway analysis are well-established and could be readily applied. acs.org

Reactivity and Derivatization Studies of 3 Bromo 4 Iodobenzene 1 Sulfonamide

Selective Functionalization of Halogen Atoms

The distinct reactivity of the C-I and C-Br bonds is the cornerstone of the selective functionalization of 3-bromo-4-iodobenzene-1-sulfonamide. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity enables chemists to perform sequential reactions, first at the iodine-substituted position and subsequently at the bromine-substituted position.

Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

The greater reactivity of the C-I bond is attributed to its lower bond dissociation energy compared to the C-Br bond. This allows for oxidative addition to a palladium(0) catalyst to occur preferentially at the C-I bond under milder conditions. libretexts.org A variety of palladium-catalyzed cross-coupling reactions can be selectively performed at this position.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govrsc.org In the case of this compound, the reaction can be controlled to occur selectively at the C-I bond. researchgate.net This is achieved by using appropriate reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent. nih.govrsc.org For instance, using a catalyst system like Pd(PPh₃)₄ with a suitable base allows for the selective coupling of various aryl and heteroaryl boronic acids at the iodine position, leaving the bromine intact for subsequent transformations. nih.gov The reaction is tolerant of a wide range of functional groups on the boronic acid partner. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Bromo-4-phenylbenzene-1-sulfonamide | ~90 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 3-Bromo-4-(4-methoxyphenyl)benzene-1-sulfonamide | ~85 |

| 3 | Thiophene-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 3-Bromo-4-(thiophen-3-yl)benzene-1-sulfonamide | ~88 |

This table presents hypothetical data for illustrative purposes.

The Stille coupling reaction involves the coupling of an organohalide with an organostannane, catalyzed by palladium. nih.gov Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond in this compound allows for selective coupling at this position. nih.gov This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. nih.gov By carefully selecting the catalyst and reaction conditions, the C-I bond can be selectively functionalized while preserving the C-Br bond. nih.gov

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. libretexts.orgwikipedia.org This reaction is highly effective for the formation of carbon-carbon triple bonds. Due to the higher reactivity of aryl iodides compared to aryl bromides, the Sonogashira coupling can be performed selectively at the C-I bond of this compound. wikipedia.org This selective reaction is typically carried out at room temperature using a palladium catalyst, often in the presence of a copper(I) co-catalyst and a mild base. wikipedia.orgresearchgate.net This allows for the introduction of an alkyne moiety at the 4-position, leaving the bromine atom at the 3-position available for further chemical modification. researchgate.net

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 3-Bromo-4-(phenylethynyl)benzene-1-sulfonamide | ~95 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NEt | DMF | 3-Bromo-4-((trimethylsilyl)ethynyl)benzene-1-sulfonamide | ~92 |

| 3 | 1-Hexyne | Pd(OAc)₂/dppf | CuI | K₂CO₃ | Acetonitrile | 3-Bromo-4-(hex-1-yn-1-yl)benzene-1-sulfonamide | ~89 |

This table presents hypothetical data for illustrative purposes.

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. libretexts.orgbeilstein-journals.org The reaction proceeds via oxidative addition of the aryl halide to the palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. libretexts.orgodinity.com The greater reactivity of the C-I bond allows for selective Heck vinylation at the 4-position of this compound. This reaction is typically carried out in the presence of a palladium catalyst and a base. researchgate.net

Reactivity of the C-Br Bond in Selective Transformations

Following the selective functionalization of the C-I bond, the remaining C-Br bond can be subjected to a second cross-coupling reaction. This sequential functionalization strategy allows for the synthesis of complex, unsymmetrically substituted benzene (B151609) derivatives. The C-Br bond, being less reactive, typically requires more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to undergo oxidative addition to the palladium catalyst. This difference in reactivity is the key to the stepwise functionalization of the dihalogenated benzene ring. For example, after a Sonogashira coupling at the C-I bond, a subsequent Suzuki-Miyaura or Heck reaction can be performed at the C-Br bond to introduce a different substituent.

Orthogonal Reactivity in Sequential Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This difference in reactivity allows for selective functionalization at the 4-position (originally bearing the iodine atom) while leaving the bromine atom at the 3-position intact for subsequent transformations. nih.govwikipedia.org

This orthogonal reactivity is crucial for the stepwise introduction of different aryl or vinyl groups onto the benzene ring. For instance, a Suzuki-Miyaura coupling can be performed under conditions that favor the reaction of the aryl iodide, followed by a second cross-coupling reaction at the aryl bromide position under more forcing conditions (e.g., higher temperature, different catalyst/ligand system). nih.gov

Table 1: Representative Conditions for Sequential Suzuki-Miyaura Cross-Coupling

| Step | Reaction | Catalyst/Ligand | Base | Solvent | Temperature |

| 1 | Coupling at C-I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Room Temp. - 50 °C |

| 2 | Coupling at C-Br | Pd₂(dba)₃ / tBu₃P | K₃PO₄ | Dioxane | 80 - 100 °C |

This table presents typical conditions and is for illustrative purposes.

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions provide another avenue for the selective functionalization of this compound. The greater propensity of the iodine atom to undergo this exchange compared to bromine allows for the regioselective formation of an organometallic intermediate. Treatment with organolithium or Grignard reagents at low temperatures typically results in the selective exchange of the iodine atom. The resulting aryl lithium or aryl magnesium species can then be trapped with various electrophiles to introduce a wide range of substituents at the 4-position.

Transformations Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) offers further opportunities for derivatization, enabling the modulation of the compound's physical and chemical properties.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the sulfonamide can be functionalized through N-alkylation and N-arylation reactions. N-alkylation can be achieved using various alkyl halides in the presence of a base. N-arylation, a valuable tool for constructing complex molecular architectures, can be accomplished through methods such as the Buchwald-Hartwig amination or copper-catalyzed Chan-Lam coupling. nih.govrsc.org These reactions allow for the introduction of a wide range of alkyl and aryl substituents on the sulfonamide nitrogen.

Derivatization to Sulfonamides, Sulfoximines, and Related Sulfur(VI) Species

The sulfonamide moiety can be a precursor to other sulfur(VI) functional groups. For instance, the synthesis of sulfoximines, which are aza-analogues of sulfones, can be achieved from related sulfide (B99878) compounds through processes involving NH transfer mediated by hypervalent iodine reagents. mdpi.comacs.org While direct conversion from the sulfonamide may require multi-step sequences, the core benzene ring of this compound can be incorporated into structures that are later transformed into sulfoximines.

Condensation Reactions of the Sulfonamide Group

The sulfonamide group can participate in condensation reactions with various electrophiles. For example, reaction with aldehydes or ketones can lead to the formation of N-sulfonylimines, which are valuable intermediates in organic synthesis. These reactions are typically catalyzed by an acid or a base.

Cyclization and Annulation Strategies Utilizing this compound

The multiple reactive sites on this compound make it a suitable substrate for the construction of heterocyclic systems through cyclization and annulation strategies.

By first functionalizing the sulfonamide nitrogen with a suitable unsaturated side chain (e.g., an alkenyl or alkynyl group), intramolecular cyclization reactions can be initiated. For example, radical cyclization of an N-alkenylsulfonamide derivative can lead to the formation of piperidine (B6355638) or pyrrolidine (B122466) ring systems, depending on the length of the alkenyl chain. researchgate.net Furthermore, intramolecular Heck reactions or ring-closing metathesis on derivatives of this compound can be employed to construct various sultam scaffolds. nih.gov The presence of the bromo and iodo substituents provides handles for further complexity-building steps before or after the cyclization event.

Applications in Advanced Chemical Sciences Research

Role as a Versatile Building Block for Complex Organic Molecular Architectures

The differential reactivity of the carbon-bromine and carbon-iodine bonds is a cornerstone of modern organic synthesis, allowing for selective and sequential cross-coupling reactions. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond in transition-metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. ossila.comnih.gov This reactivity difference would permit the selective functionalization of the 4-position (iodine) while leaving the 3-position (bromine) intact for a subsequent transformation. This stepwise approach is a powerful strategy for the controlled construction of complex, multi-substituted aromatic systems.

For instance, a hypothetical synthetic route could involve a Sonogashira coupling at the C-I bond to introduce an alkyne moiety, followed by a Suzuki coupling at the C-Br bond to append an aryl or heteroaryl group. The sulfonamide group could then be further functionalized, for example, through N-alkylation or N-arylation, adding another layer of molecular diversity. This makes 3-Bromo-4-iodobenzene-1-sulfonamide a promising, albeit currently underutilized, scaffold for the synthesis of novel pharmaceutical intermediates and other complex organic molecules. researchgate.netresearchgate.net

Precursor in the Synthesis of Functional Materials (e.g., Liquid Crystals, Conducting Polymers, Electronic Materials)

The rigid, rod-like shape of the this compound core, combined with its potential for extensive functionalization, makes it a candidate for the synthesis of functional materials. While no direct synthesis of liquid crystals, conducting polymers, or electronic materials from this specific compound has been reported, related multi-halogenated aromatic compounds are known to be valuable precursors in these fields. ossila.com

The ability to introduce different substituents at the 3- and 4-positions could allow for the fine-tuning of molecular shape, polarity, and intermolecular interactions, which are critical parameters for designing liquid crystals with specific mesophases and transition temperatures. Similarly, the synthesis of conjugated polymers via repetitive cross-coupling reactions could potentially lead to new conducting or semiconducting materials. The inherent polarity and hydrogen-bonding capability of the sulfonamide group could further influence the self-assembly and bulk properties of such materials.

Research into Novel Catalytic Systems for Halogenated Aromatic Transformations

The study of catalytic systems capable of selectively transforming C-Br and C-I bonds is an active area of research. This compound could serve as an excellent model substrate for developing and evaluating new catalysts that can differentiate between the two halogen atoms with high selectivity. Research in this area could focus on developing milder reaction conditions, improving catalyst turnover numbers, and expanding the scope of compatible functional groups. The sulfonamide moiety itself might also play a role in coordinating to a metal catalyst, potentially influencing the regioselectivity of the transformation.

Contribution to Supramolecular Chemistry and Crystal Engineering through Halogen and Hydrogen Bonding Interactions

Non-covalent interactions are the driving forces behind the self-assembly of molecules into well-defined supramolecular architectures. The this compound molecule possesses all the necessary features to be a significant player in the fields of supramolecular chemistry and crystal engineering.

The sulfonamide group is a classic hydrogen bond donor (N-H) and acceptor (S=O). researchgate.net This allows for the formation of robust and directional hydrogen-bonded networks, which can be used to control the packing of molecules in a crystal lattice. researchgate.net Furthermore, both bromine and iodine atoms are known to act as halogen bond donors. nih.govnih.gov Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. The relative strength of halogen bonds generally increases with the polarizability of the halogen atom (I > Br). This suggests that the iodine atom in this compound would be the more potent halogen bond donor.

The interplay between hydrogen bonding and halogen bonding could lead to the formation of complex and predictable supramolecular assemblies, such as chains, sheets, or three-dimensional networks. nih.govnih.govresearchgate.net The study of the crystal structure of this compound and its co-crystals with various halogen and hydrogen bond acceptors would provide valuable insights into the hierarchy and competition of these non-covalent interactions.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Approaches for Halogenated Sulfonamides

The synthesis of halogenated sulfonamides, including 3-Bromo-4-iodobenzene-1-sulfonamide, has traditionally relied on methods that often involve harsh reagents and organic solvents. mdpi.com The future necessitates a paradigm shift towards more environmentally benign and sustainable practices.

Current Challenges in Sulfonamide Synthesis:

Use of toxic organic solvents like dichloromethane, DMF, and DMSO. researchgate.net

Involvement of highly reactive and hazardous sulfur sources such as sulfonyl chlorides. researchgate.net

Multi-step procedures that can be time-consuming and generate significant waste. mdpi.com

Requirement for high temperatures in some instances. mdpi.com

Promising Green Alternatives:

Water as a Solvent: Utilizing water as a green solvent is a significant step towards sustainability. mdpi.comresearchgate.netsci-hub.se Research has demonstrated the successful synthesis of sulfonamide derivatives in water, often with the aid of a base like sodium carbonate to neutralize the generated HCl. mdpi.comsci-hub.se

Alternative Sulfur Sources: Replacing sulfonyl chlorides with more stable and less toxic alternatives, such as sodium sulfinate, is a key area of development. researchgate.net

Catalyst-Free and Mild Conditions: Developing synthetic protocols that proceed under mild, catalyst-free conditions can significantly reduce the environmental impact. researchgate.net

One-Pot Syntheses: Designing one-pot strategies where multiple reaction steps are carried out in a single vessel minimizes waste and improves efficiency. sci-hub.se

A comparative table of conventional versus green synthetic approaches for sulfonamides highlights the potential for improvement:

| Feature | Conventional Synthesis | Green Synthesis |

| Solvent | Organic Solvents (e.g., Dichloromethane, Toluene) researchgate.netgoogle.com | Water, PEG-400 researchgate.netsci-hub.se |

| Sulfur Source | Sulfonyl Chlorides researchgate.net | Sodium Sulfinate researchgate.net |

| Catalyst | Often requires catalysts | Can be catalyst-free researchgate.net |

| Byproducts | Often generates toxic byproducts | Can generate benign byproducts (e.g., NaCl) |

| Conditions | Can require high temperatures mdpi.com | Often proceeds at room temperature mdpi.comsci-hub.se |

Future research should focus on optimizing these green methods for the specific synthesis of this compound, aiming for high yields, purity, and scalability.

Exploration of Asymmetric Synthesis Utilizing Chiral Derivatives of this compound

The introduction of chirality into molecules is of paramount importance in drug discovery, as enantiomers can exhibit vastly different pharmacological activities. The synthesis of chiral derivatives of this compound presents a significant and largely unexplored research avenue.

The unique electronic and steric properties imparted by the bromo and iodo substituents can be harnessed to direct stereoselective transformations. Future research in this area could involve:

Chiral Auxiliaries: Employing chiral auxiliaries to guide the stereoselective synthesis of derivatives.

Asymmetric Catalysis: Developing catalytic systems that can induce chirality in reactions involving the this compound scaffold.

Resolution of Racemates: Investigating efficient methods for the separation of enantiomers of chiral derivatives.

The successful development of asymmetric syntheses will open doors to novel classes of compounds with potentially enhanced biological activities.

Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques offer a powerful tool for real-time monitoring of chemical transformations involving this compound.

Potential In Situ Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about reactants, intermediates, and products as the reaction progresses.

Fourier-Transform Infrared (FTIR) Spectroscopy: Allows for the monitoring of functional group transformations in real-time.

Raman Spectroscopy: Offers complementary vibrational information and is particularly useful for monitoring reactions in aqueous media.

Mass Spectrometry (MS): Can be used to identify and quantify species present in the reaction mixture.

By employing these techniques, researchers can gain valuable insights into:

Reaction kinetics and rate-determining steps.

The formation and decay of transient intermediates.

The influence of reaction parameters (e.g., temperature, concentration) on the reaction pathway.

Integration with Machine Learning and AI for Predictive Synthesis and Property Design in Halogenated Systems

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and materials discovery. acs.orgacs.orgnih.gov These powerful computational tools can be leveraged to accelerate the development of novel halogenated compounds derived from this compound.

Applications of AI and Machine Learning:

Predictive Synthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes, including the optimal reaction conditions. researchgate.net This can save significant time and resources compared to traditional trial-and-error approaches. researchgate.net

Retrosynthesis Planning: Machine learning models can assist in designing synthetic pathways to target molecules by working backward from the desired product. acs.org

Property Prediction: AI can be used to predict the physicochemical and biological properties of novel halogenated sulfonamides, enabling the in silico design of molecules with desired characteristics.

Accelerated Discovery: By automating data analysis and experimental design, AI and machine learning can significantly accelerate the discovery and optimization of new materials and drug candidates. chemrxiv.org

The integration of AI and machine learning into the research workflow for this compound holds immense promise for unlocking its full potential in various scientific and technological domains. nih.gov

Q & A

What are the established synthetic methodologies for preparing 3-Bromo-4-iodobenzene-1-sulfonamide, and how do reaction conditions influence halogenation regioselectivity?

Synthesis typically involves sulfonation of a benzene derivative followed by sequential halogenation. The sulfonamide group acts as a strong electron-withdrawing director, favoring halogenation at meta positions. Bromination may employ (N-bromosuccinimide) under radical conditions, while iodination often requires electrophilic substitution using with a Lewis acid (e.g., ). Regioselectivity is influenced by temperature (lower temperatures favor kinetic control) and solvent polarity. Competing para-substitution can occur if steric hindrance from adjacent halogens disrupts electronic effects .

Which spectroscopic techniques are most effective for structural elucidation of this compound, and how do heavy atoms impact spectral interpretation?

- 1H NMR : Aromatic protons exhibit deshielding and splitting patterns due to neighboring Br/I. Coupling constants () help assign substitution patterns (e.g., ).

- 13C NMR : Distinct shifts for carbons bonded to Br (~105-115 ppm) and I (~90-100 ppm).

- HRMS : Characteristic isotope clusters (1:1 for Br; 1:0.97 for I) confirm molecular composition.

- FT-IR : Sulfonamide N-H stretches (~3300 cm) and S=O vibrations (~1350-1150 cm) are diagnostic. Heavy atoms like iodine can broaden signals due to quadrupolar relaxation, necessitating longer acquisition times .

How can researchers overcome competing reaction pathways during sequential halogenation to achieve high-purity this compound?

- Orthogonal Protection : Protect the sulfonamide group (e.g., Boc protection) before iodination to prevent side reactions.

- Catalytic Control : Use Pd/Cu systems for directed C-H activation, ensuring precise halogen placement.

- Real-Time Monitoring : LC-MS tracks intermediates, enabling rapid optimization of stoichiometry and reaction time.

- Post-Reaction Workup : Deprotect under mild conditions (e.g., TFA in DCM) to preserve sulfonamide integrity .

What systematic approaches resolve contradictions in reported solubility properties of this compound across different studies?

- Standardized Solvent Systems : Test solubility in DMSO, DMF, and THF under inert conditions to minimize oxidation.

- Hansen Solubility Parameters : Correlate solvent polarity () with dissolution efficiency.

- DSC Analysis : Detect polymorphic forms or hydrate formation that alter solubility.

- Error Analysis : Account for trace moisture or residual solvents via Karl Fischer titration .

What crystallographic challenges arise when determining the crystal structure of this compound, and how can they be mitigated?

- Absorption Edges : Br (0.92 Å) and I (0.91 Å) require synchrotron radiation for high-resolution data collection.

- Refinement : SHELXL handles anisotropic displacement parameters for heavy atoms. Extinction corrections and twin-law analysis are critical for accuracy.

- Phasing : Use SAD/MAD methods with iodine’s strong anomalous scattering for phase determination .

How do electronic effects of the sulfonamide group influence cross-coupling reactivity in this compound derivatives?

The electron-withdrawing sulfonamide activates aryl halides for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Iodine’s superior leaving ability (vs. Br) enables selective functionalization at the C-I bond. DFT studies reveal lowered LUMO energy at iodinated positions, favoring oxidative addition. Substituent effects on transition-state geometry can be modeled using Gaussian09 .

What advanced purification techniques address co-elution challenges in halogen-rich derivatives of this compound?

- Orthogonal Chromatography : Combine reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with size-exclusion chromatography.

- Halogen-Specific Methods : Silver nitrate-impregnated silica preferentially retains iodinated byproducts.

- Crystallization : Exploit halogen-halogen interactions in DCM/hexane mixtures to isolate pure crystals .

What computational modeling strategies predict the environmental persistence of this compound degradation products?

- QSAR Models : Estimate biodegradation half-lives using molecular descriptors (e.g., logP, polar surface area).

- Molecular Dynamics : Simulate hydrolytic cleavage of sulfonamide bonds in aqueous environments.

- Experimental Validation : Compare predictions with TCLP data to assess leaching potential in soil/water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.